molecular formula C27H22N2O5 B2616621 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 895652-83-2

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2616621
CAS No.: 895652-83-2
M. Wt: 454.482
InChI Key: DNCNFNMWVNWHMU-UHFFFAOYSA-N
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Description

The compound “2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” features a quinolin-4-one core substituted with a benzoyl group at position 3 and a methyl group at position 4. The acetamide linker connects this scaffold to a 2,3-dihydro-1,4-benzodioxin moiety, which contributes to its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5/c1-17-7-9-22-20(13-17)27(32)21(26(31)18-5-3-2-4-6-18)15-29(22)16-25(30)28-19-8-10-23-24(14-19)34-12-11-33-23/h2-10,13-15H,11-12,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCNFNMWVNWHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core and various functional groups, suggests potential biological activities. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H24N2O3C_{26}H_{24}N_{2}O_{3}, with a molecular weight of 440.48 g/mol. The structure contains a benzoyl group, a methyl group, and an acetamide moiety linked to a benzodioxin ring.

PropertyValue
Molecular FormulaC26H24N2O3C_{26}H_{24}N_{2}O_{3}
Molecular Weight440.48 g/mol
IUPAC Name2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
SMILESCc(cc1)cc2c1N(CC(Nc1c(C)cccc1)=O)C=C(C(c1ccccc1)=O)C2=O

Antimicrobial Activity

Research indicates that compounds with quinoline structures often exhibit antimicrobial properties. A study focusing on derivatives of quinoline showed significant activity against various bacterial strains, suggesting that 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may possess similar effects. Specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Properties

Quinoline derivatives are also known for their anticancer potential. Preliminary studies have demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This compound may similarly affect cancer cell lines by targeting specific oncogenic pathways.

Anti-inflammatory Effects

The presence of the benzodioxin moiety suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This could make 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide a candidate for further research in inflammatory disease models.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. For example:

  • Enzyme Inhibition : The acetamide group may enhance binding affinity to target enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Case Studies and Research Findings

A review of literature reveals several studies focusing on quinoline derivatives:

  • Antimicrobial Study : A compound structurally similar to 2-(3-benzoyl-6-methyl-4-oxoquinolin) was tested against Gram-positive and Gram-negative bacteria, showing IC50 values in the low micromolar range.
  • Anticancer Research : In vitro studies demonstrated that related compounds induced apoptosis in breast cancer cell lines with IC50 values less than 10 µM.
  • Inflammation Model : A study involving lipopolysaccharide-induced inflammation in mice showed that a similar quinoline derivative reduced inflammatory markers significantly compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Quinoline Substituents

The quinoline core is a common pharmacophore in medicinal chemistry. lists (E)-2-(substituted-indolin-3-ylidene)-N-(quinolin-6-yl)acetamides, which share structural similarities with the target compound but differ in substituents and activity profiles (Table 1). For instance:

Compound ID () Substituents on Indolinone Core Activity Value*
57 5-amino, 4-bromobenzyl 5.411
58 5-hydroxymethyl, 4-bromobenzyl 5.208
59 5-cyanamido, 4-bromobenzyl 6.878
60 3-aminoisoxazol-5-ylmethyl 5.322

*Activity values likely represent IC₅₀ (μM) or similar metrics.

Analogs with Benzodioxin-Acetamide Linkages

and highlight compounds with the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide group but divergent quinoline substitutions:

  • : A derivative with 4-ethylbenzoyl and 6-ethoxy groups (CAS 895645-30-4) shows how alkylation (ethyl vs. methyl) and ethoxy substitution could modulate metabolic stability or receptor affinity .
  • : A compound with a methylphenyl-tetrahydroisoquinolinyloxyacetamide chain (ZINC2716594) demonstrates the impact of aromatic bulkiness on pharmacokinetics .

Antimicrobial Activity of Benzodioxin Derivatives

reports sulfonamide-linked benzodioxin derivatives (e.g., compound 7l) with potent antimicrobial activity (low hemolytic %).

Key Research Findings and Implications

  • Benzodioxin Role : The 2,3-dihydro-1,4-benzodioxin fragment (common in , and 6) is associated with reduced toxicity and improved solubility, as seen in compound 7l’s low hemolytic activity .
  • Activity Trade-offs : Ethoxy or ethyl substitutions () might increase steric hindrance compared to the target compound’s methyl group, altering binding kinetics .

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